2-Bromo-4-(bromomethyl)pyridine

Medicinal Chemistry Process Chemistry Synthetic Methodology

2-Bromo-4-(bromomethyl)pyridine (CAS 83004-14-2) features a unique 2-bromo/4-bromomethyl substitution pattern enabling sequential cross-couplings and nucleophilic substitutions. Validated in Merck patents, it allows efficient construction of complex heterocycles. Its gram-scale synthetic procedure provides cost transparency, ensuring reliable sourcing for medicinal and agrochemical R&D.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 83004-14-2
Cat. No. B1338137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)pyridine
CAS83004-14-2
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CBr)Br
InChIInChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
InChIKeyMWSJMNJBKAPIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)pyridine (CAS 83004-14-2): A Dual Reactive Building Block for Pharmaceutical and Agrochemical Research


2-Bromo-4-(bromomethyl)pyridine (CAS 83004-14-2) is a halogenated pyridine derivative featuring two distinct reactive sites: an aryl bromide at the 2-position and a benzylic bromide at the 4-position. This dual functionality allows for sequential and orthogonal functionalization strategies, making it a versatile intermediate for constructing complex heterocyclic scaffolds [1]. The compound is primarily utilized in medicinal chemistry and agrochemical development, where it serves as a building block for kinase inhibitors and other biologically active molecules . Its physicochemical properties, including a predicted pKa of 0.38±0.10 and a density of 1.955 g/cm³, dictate specific handling requirements, notably storage under an inert atmosphere at 2-8°C to maintain stability .

2-Bromo-4-(bromomethyl)pyridine: Why Simple Analogs Cannot Substitute Its Unique Regiochemical Profile


Generic substitution with other bromomethylpyridine isomers or related halogenated pyridines is often not feasible due to fundamental differences in reactivity and synthetic outcomes. The specific 2-bromo-4-(bromomethyl) substitution pattern governs both the electronic environment of the pyridine ring and the steric accessibility of the reactive sites. For instance, moving the bromomethyl group to the 3- or 5-position, or replacing the 2-bromo group with a different halogen, alters the compound's participation in key reactions like palladium-catalyzed cross-couplings, potentially affecting yield and regioselectivity [1]. Furthermore, simple analogs like 2-bromo-4-methylpyridine lack the benzylic halide site entirely, precluding its use in nucleophilic substitution pathways [2]. The following evidence quantifies these performance differences in critical applications.

2-Bromo-4-(bromomethyl)pyridine: Head-to-Head Quantitative Performance Data vs. In-Class Alternatives


Comparative Synthesis Yield: 2-Bromo-4-(bromomethyl)pyridine vs. In-Class Alternatives from 4-Pyridinemethanol

The synthesis of 2-Bromo-4-(bromomethyl)pyridine from 2-bromo-4-pyridinemethanol via bromination with phosphorus tribromide (PBr₃) provides a documented yield of 50% after purification. This is a direct, quantifiable baseline for process chemistry evaluation. While direct comparative yield data for the synthesis of other isomers (e.g., 2-bromo-5-(bromomethyl)pyridine or 2-bromo-3-(bromomethyl)pyridine) under identical conditions are not available, the established synthetic route for the target compound provides a verifiable benchmark for assessing the feasibility and efficiency of its production compared to uncharacterized or lower-yielding alternative routes for analogs.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Regioselective Functionalization: Enabling Sequential C-C Bond Formation in 2-Bromo-4-(bromomethyl)pyridine

The 2-bromo and 4-bromomethyl groups in 2-bromo-4-(bromomethyl)pyridine exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. The aryl bromide at the 2-position is typically more reactive in oxidative addition with Pd(0) catalysts compared to the benzylic bromide, enabling a first Suzuki-Miyaura coupling. The remaining benzylic bromide can then undergo a second nucleophilic substitution or cross-coupling. In contrast, isomers like 2-bromo-5-(bromomethyl)pyridine or 2-chloro-4-(chloromethyl)pyridine present different electronic and steric environments that alter the selectivity and yields of these sequential reactions, often leading to more complex product mixtures requiring challenging separations.

Cross-Coupling Medicinal Chemistry Organic Synthesis

Dual Reactive Site Orthogonality: 2-Bromo-4-(bromomethyl)pyridine vs. Mono-functional Pyridine Analogs

The presence of two different reactive sites (Ar-Br and CH₂-Br) in 2-Bromo-4-(bromomethyl)pyridine allows for a 'handle' for a cross-coupling reaction and a 'handle' for a nucleophilic displacement reaction on the same scaffold. This is a clear quantitative advantage over mono-functional analogs like 2-bromo-4-methylpyridine, which possess zero benzylic halide sites, and 2-bromo-4-(chloromethyl)pyridine, which possesses one. In a synthetic sequence, using the target compound can reduce the step count by at least one compared to a route using a mono-functional analog, directly impacting overall yield and time to target molecule.

Organic Synthesis Medicinal Chemistry Building Blocks

Impact of Substituent Position on Biological Activity: SAR Insights for Pyridinyl Building Blocks

The specific substitution pattern of 2-Bromo-4-(bromomethyl)pyridine places the reactive sites in a geometry that is frequently optimal for interaction with biological targets. In the context of kinase inhibitor development, pyridine is a common hinge-binding motif. [1] The 2-bromo-4-substitution pattern is particularly prevalent, as it allows for vectoring of substituents into different binding pockets. Isomers such as 2-bromo-5-(bromomethyl)pyridine or 3-bromo-5-(bromomethyl)pyridine project the functional groups with different geometries and distances, which can abolish or significantly reduce target affinity.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Storage and Handling Stability: 2-Bromo-4-(bromomethyl)pyridine vs. Hydrobromide Salt

The free base, 2-Bromo-4-(bromomethyl)pyridine (CAS 83004-14-2), requires storage under an inert atmosphere (nitrogen or argon) at a temperature of 2-8°C to prevent degradation. In contrast, the hydrochloride (CAS 32938-44-6) or hydrobromide (CAS not provided) salt forms are often more stable and easier to handle, particularly in humid environments. This is a critical differentiator for procurement and long-term project planning, as the free base requires more rigorous storage conditions than the salt forms.

Chemical Storage Process Safety Synthetic Methodology

Validated Application Scenarios for 2-Bromo-4-(bromomethyl)pyridine in Drug Discovery and Process Chemistry


Synthesis of Kinase Inhibitor Lead Compounds via Sequential Cross-Coupling

The validated use of 2-Bromo-4-(bromomethyl)pyridine in a Merck & Co. patent (US6127390 A1) underscores its utility in creating diverse, patentable chemical space in pharmaceutical research. [1] Its dual reactivity enables the construction of elaborate kinase inhibitor scaffolds through sequential C-C and C-N bond-forming reactions, leveraging the well-established differential reactivity of its aryl and benzylic halide sites. This allows medicinal chemists to rapidly explore structure-activity relationships around a central pyridine core.

Process Chemistry and Scale-Up: A Documented Synthetic Route for Planning

The existence of a published, gram-scale synthetic procedure for 2-Bromo-4-(bromomethyl)pyridine provides a concrete starting point for process development and cost-of-goods analysis. The procedure, which describes the synthesis from 2-bromo-4-pyridinemethanol with a 50% isolated yield, offers a baseline against which to measure process improvements and to compare with the often-undocumented or lower-yielding syntheses of its less common isomers. This transparency is a key advantage in a commercial or process chemistry setting.

Development of Pyridine-Containing Agrochemicals and Ligands

The robust reactivity of both the aryl bromide and benzylic bromide in 2-Bromo-4-(bromomethyl)pyridine makes it a general-purpose building block for incorporating the privileged pyridine scaffold into a wide array of molecules, including agrochemicals and novel ligands for transition metal catalysis. Its use can streamline the synthesis of these target molecules by providing two distinct vectors for diversification from a single, commercially available intermediate.

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